An In-depth Technical Guide to the Physical Properties of 2,3-Dimethyl-1H-indole-7-carboxylic Acid
An In-depth Technical Guide to the Physical Properties of 2,3-Dimethyl-1H-indole-7-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 2,3-Dimethyl-1H-indole-7-carboxylic acid (CAS 103986-07-8). Due to the limited availability of specific experimental data for this particular isomer, this document outlines the essential experimental protocols for determining its physicochemical characteristics. Data for structurally related indole carboxylic acids are presented to offer a comparative context for anticipated values. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the synthesis, characterization, and application of novel indole derivatives.
Introduction
Indole and its derivatives are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. 2,3-Dimethyl-1H-indole-7-carboxylic acid is a specific analogue whose therapeutic potential is an active area of investigation. A thorough understanding of its physical properties is fundamental for its development as a potential therapeutic agent, impacting aspects such as formulation, bioavailability, and pharmacokinetic profile.
Physicochemical Properties
A precise determination of the physical properties of a compound is critical for its scientific and pharmaceutical development. The following sections detail the key physical properties and the experimental methodologies for their determination.
General Properties
| Property | Data | Source |
| CAS Number | 103986-07-8 | [1] |
| Molecular Formula | C₁₁H₁₁NO₂ | |
| Molecular Weight | 189.22 g/mol | [] |
| IUPAC Name | 2,3-dimethyl-1H-indole-7-carboxylic acid | [] |
Melting Point
| Compound | Melting Point (°C) |
| Indole-3-carboxylic acid | 232-234 |
| 5-Methoxy-1H-indole-2-carboxylic acid | 171.8–175.3 |
| 3,3-Di(1H-indol-3-yl)propanoic acid | 176.7–177.6 |
The melting point can be determined using a digital melting point apparatus. A small, powdered sample of the crystalline material is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range. For high purity compounds, this range is typically narrow.
Solubility
Solubility in various solvents is a critical parameter for drug delivery and formulation. Specific solubility data for 2,3-Dimethyl-1H-indole-7-carboxylic acid is not available. However, the solubility of carboxylic acids in organic solvents can be significantly influenced by the presence of water.
The equilibrium solubility of the compound can be determined in various solvents (e.g., water, ethanol, DMSO, acetone). An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Acid Dissociation Constant (pKa)
The pKa value is essential for understanding the ionization state of the molecule at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.
A known concentration of 2,3-Dimethyl-1H-indole-7-carboxylic acid is dissolved in a suitable solvent mixture (e.g., water:ethanol 1:1 v/v). The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter. The pKa can be determined from the inflection point of the resulting titration curve, where half of the acid has been neutralized.[3]
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.
A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).[4] Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 2,3-Dimethyl-1H-indole-7-carboxylic acid, characteristic peaks for the N-H stretch of the indole, the O-H and C=O stretches of the carboxylic acid, and C-H and C=C stretches of the aromatic rings are expected.
The IR spectrum can be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
The mass spectrum can be acquired using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI). The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are detected.
Visualization of Methodologies and Pathways
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like 2,3-Dimethyl-1H-indole-7-carboxylic acid.
Hypothetical Signaling Pathway Inhibition
Indole derivatives have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer. The diagram below illustrates a hypothetical mechanism where an indole derivative inhibits a kinase signaling cascade.
Conclusion
This technical guide has outlined the essential physical properties and the methodologies required for the comprehensive characterization of 2,3-Dimethyl-1H-indole-7-carboxylic acid. While specific experimental data for this compound remains limited in the public domain, the provided protocols and comparative data for related structures offer a solid foundation for researchers. The systematic determination of these properties is a prerequisite for advancing the study of this and other novel indole derivatives in the context of drug discovery and development.
